2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-(4-nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate is systematically named according to IUPAC rules as (2-(4-nitrophenyl)-2-oxoethyl) 2-aminopyridine-3-carboxylate . This nomenclature reflects its structural components:
- A pyridine ring substituted with an amino group (-NH₂) at position 2 and a carboxylate ester (-COO-) at position 3.
- A 2-oxoethyl group (CH₂-C=O) linked to the ester oxygen.
- A 4-nitrophenyl group (C₆H₄-NO₂) attached to the 2-oxoethyl moiety.
The structural representation can be visualized as follows:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.
- Substituents :
- Amino group at position 2.
- Carboxylate ester at position 3, connected to the 2-oxoethyl group.
- 4-nitrophenyl group bonded to the carbonyl carbon of the 2-oxoethyl chain.
The SMILES notation for this compound is:
O=C(OC(COC(=O)C1=C(N)C=CC=N1)C2=CC=C([N+](=O)[O-])C=C2)
CAS Registry Number and Alternative Chemical Names
The CAS Registry Number for this compound is 652973-86-9 . Alternative names include:
- [2-(4-Nitrophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate
- Phenacyl 2-aminopyridine-3-carboxylate (derivative with 4-nitrophenyl substitution).
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 652973-86-9 | |
| IUPAC Name | (2-(4-nitrophenyl)-2-oxoethyl) 2-aminopyridine-3-carboxylate | Computed |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₂N₃O₅ , derived from:
- Pyridine-3-carboxylate moiety : C₆H₄N₂O₂.
- 2-(4-Nitrophenyl)-2-oxoethyl group : C₈H₈N₁O₃.
Molecular weight :
$$
\text{Calculated as } (14 \times 12.01) + (12 \times 1.008) + (3 \times 14.01) + (5 \times 16.00) = 302.27 \, \text{g/mol}.
$$
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 14 | 12.01 | 168.14 |
| Hydrogen | 12 | 1.008 | 12.10 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 5 | 16.00 | 80.00 |
| Total | 302.27 |
The molecular weight aligns with derivatives of phenacyl carboxylate esters. The nitro group (-NO₂) at the para position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and solubility.
Properties
CAS No. |
652973-86-9 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O5/c15-13-11(2-1-7-16-13)14(19)22-8-12(18)9-3-5-10(6-4-9)17(20)21/h1-7H,8H2,(H2,15,16) |
InChI Key |
XLJNRQITHKJDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Esterification of 2-Aminopyridine-3-Carboxylic Acid
The most straightforward approach involves coupling 2-aminopyridine-3-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. This method parallels the esterification protocols observed in azlactone chemistry (Source) and apixaban intermediate synthesis (Source).
Procedure
Activation of Carboxylic Acid :
Esterification :
Yield and Purification
Nucleophilic Displacement of Haloethyl Intermediates
This route leverages pre-formed 2-aminopyridine-3-carbonyl halides and 4-nitrophenacyl halides, adapting methodologies from haloalkylation reactions (Source).
Procedure
Synthesis of 4-Nitrophenacyl Bromide :
Coupling Reaction :
Yield and Challenges
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Esterification | High atom economy; minimal steps | Requires pre-formed carboxylic acid | 60–75% |
| Nucleophilic Displacement | Scalable; avoids acidic conditions | Side reactions (elimination, protection) | 50–65% |
| Multi-Component | Builds core in situ; modular | Low overall yield; oxidation challenges | 40–55% |
Reaction Optimization and Troubleshooting
Amino Group Protection
Nitrophenacyl Alcohol Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aminopyridine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules from the literature:
Key Observations:
- Functional Groups: The target compound’s ester and 2-aminopyridine groups contrast with the thioether and pyrimidinone cores in 2b/2c . VM-9 contains a nitrate ester and biphenyl system, introducing distinct reactivity and steric effects .
- Thermal Stability: 2b and 2c exhibit higher melting points (218–225°C), likely due to strong hydrogen bonding from pyrimidinone and aromatic stacking. VM-9’s lower melting point (160–162°C) may reflect conformational flexibility from its biphenyl group .
Spectral Data:
- IR Spectroscopy : VM-9’s IR spectrum shows peaks at 1680 cm⁻¹ (amide C=O) and 1205 cm⁻¹ (nitrate ester), while the target compound’s ester C=O would likely appear near 1700–1750 cm⁻¹ .
- 1H-NMR : The target’s 4-nitrophenyl group would produce deshielded aromatic protons (~8.0–8.5 ppm), distinct from VM-9’s biphenyl protons (δ 2.42 ppm for methyl groups) .
Biological Activity
2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate is an organic compound characterized by its unique structure, which integrates a nitrophenyl group, an oxoethyl moiety, and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its diverse chemical properties and potential biological activities.
The molecular formula of this compound is with a molecular weight of approximately 301.25 g/mol. Its structure can be represented as follows:
Biological Activities
Preliminary studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Properties : Initial findings suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of key enzymes |
The biological activity of this compound is believed to stem from its ability to interact with biological targets at the molecular level. Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess binding affinities and mechanisms of action quantitatively.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a strong antibacterial potential.
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations that were non-toxic to normal cells. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.
Table 2: Case Study Results
| Study Type | Cell Line/Bacteria | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antimicrobial | Escherichia coli | 20 µg/mL | |
| Cytotoxicity | HeLa (cervical cancer) | 12 µM | |
| Cytotoxicity | MCF-7 (breast cancer) | 10 µM |
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes significantly to its biological activity. The presence of the nitro group enhances electron-withdrawing properties, which may be crucial for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
